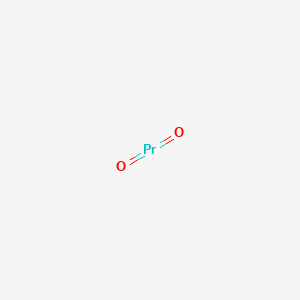
Praseodymium dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Praseodymium dioxide is an inorganic compound that belongs to the family of rare earth metal oxides. It is known for its unique properties, including high thermal stability and catalytic activity. Praseodymium oxide is typically found in a dark brown powder form and is insoluble in water. It has a cubic fluorite crystal structure and is the most stable form of praseodymium oxide at ambient temperature and pressure .
准备方法
Synthetic Routes and Reaction Conditions: Praseodymium oxide can be synthesized through various methods, including:
Molten Salt Method: Utilizing molten salts to facilitate the formation of praseodymium oxide nanoparticles.
Industrial Production Methods: Industrial production of praseodymium oxide often involves the calcination of praseodymium nitrate or hydroxide at high temperatures. The specific conditions, such as temperature and duration, can significantly affect the physical properties of the resulting nanoparticles .
化学反应分析
Types of Reactions: Praseodymium oxide undergoes various chemical reactions, including:
Oxidation: Praseodymium oxide can be further oxidized to form higher oxides under specific conditions.
Substitution: Praseodymium oxide can react with other compounds to form praseodymium halides and other derivatives.
Common Reagents and Conditions:
Oxidation: Exposure to oxygen or other oxidizing agents at elevated temperatures.
Reduction: Use of reducing agents such as hydrogen gas or carbon monoxide at high temperatures.
Substitution: Reaction with halogens or other reactive species under controlled conditions.
Major Products Formed:
Oxidation: Higher oxides such as Pr6O11.
Reduction: Lower oxides such as Pr2O3.
Substitution: Praseodymium halides like praseodymium(III) chloride (PrCl3) and praseodymium(III) fluoride (PrF3).
科学研究应用
Catalytic Applications
Catalysis in Chemical Reactions
Praseodymium dioxide is recognized for its catalytic properties, particularly in the oxidative coupling of methane (OCM). When promoted with lithium or sodium, PrO2 exhibits high conversion rates for methane with selectivity towards ethylene and ethane, minimizing unwanted byproducts like carbon dioxide. This catalytic behavior is attributed to the mixed oxidation states of praseodymium, which facilitate oxygen mobility on the catalyst surface .
Electrocatalysis
Recent studies have highlighted the role of praseodymium-based compounds in electrocatalytic processes. For instance, praseodymium oxides have been incorporated into hybrid materials for hydrogen evolution reactions (HER) and oxygen evolution reactions (OER). The addition of nitrogen-doped carbon to PrO2 has shown significant improvements in electrocatalytic activity due to enhanced electron transfer rates and increased active surface areas .
Table 1: Catalytic Performance of PrO2 in OCM
| Catalyst Composition | Methane Conversion (%) | Ethylene Selectivity (%) | Reaction Temperature (°C) |
|---|---|---|---|
| PrO2 + Li | 85 | 70 | 550 |
| PrO2 + Na | 80 | 65 | 550 |
| PrO2 + Au | 90 | 75 | 140 |
Photocatalytic Applications
Photocatalytic CO2 Reduction
Praseodymium oxide has been employed as a photocatalyst for CO2 reduction processes. Studies indicate that integrating Pr6O11 with silver nanoparticles on calcium titanate enhances photocatalytic activity significantly. The presence of Pr6O11 improves electron migration, leading to better CO formation rates under light irradiation .
Table 2: Photocatalytic Activity of Ag/Pr6O11/CTO
| Sample Composition | CO Formation Rate (µmol/g/h) | Light Source |
|---|---|---|
| CTO | 5 | UV Lamp |
| Ag/CTO | 10 | UV Lamp |
| Ag/Pr6O11/CTO | 20 | UV Lamp |
Electronic and Optical Applications
Dielectric Properties
Praseodymium oxide exhibits promising dielectric properties when combined with silicon, making it suitable for electronic applications. Its ability to act as a dielectric material contributes to advancements in semiconductor technology .
Coloring Agents
In ceramics and glass manufacturing, PrO2 is used as a coloring agent, imparting yellow hues due to its optical properties. This application is particularly valuable in producing didymium glass, which is utilized in welding goggles due to its infrared blocking capabilities .
Biomedical Applications
Nanoparticles in Medicine
Recent research has explored the use of praseodymium oxide nanoparticles in biomedical applications, particularly for their pro-vasculogenic properties. These nanoparticles have shown potential in promoting endothelial cell differentiation, which could be beneficial for tissue engineering and regenerative medicine .
作用机制
Praseodymium oxide exerts its effects through various mechanisms, including:
Catalytic Activity: The mixed valency state of praseodymium ions (Pr(III) and Pr(IV)) in praseodymium oxide contributes to its high catalytic activity.
Electrical Conductivity: The high electrical conductivity of praseodymium oxide is attributed to electron hopping between the mixed valency states of praseodymium ions.
Dielectric Properties: The high dielectric constant of praseodymium oxide makes it suitable for use in electronic devices, where it helps to reduce leakage currents.
相似化合物的比较
Praseodymium oxide can be compared with other similar compounds, such as:
Praseodymium(III) oxide (Pr2O3): A lower oxidation state oxide with different physical and chemical properties.
Cerium oxide (CeO2): Another rare earth metal oxide with similar catalytic and electronic properties.
Neodymium oxide (Nd2O3): Shares similar applications in catalysis and material science.
Uniqueness: Praseodymium oxide is unique due to its mixed valency state, which provides it with exceptional catalytic activity and electrical conductivity. Its high dielectric constant also makes it a valuable material for electronic applications .
属性
CAS 编号 |
12036-05-4 |
|---|---|
分子式 |
O2Pr |
分子量 |
172.906 g/mol |
IUPAC 名称 |
dioxopraseodymium |
InChI |
InChI=1S/2O.Pr |
InChI 键 |
BOWRJOSABXTXBI-UHFFFAOYSA-N |
SMILES |
O=[Pr]=O |
规范 SMILES |
O=[Pr]=O |
Key on ui other cas no. |
12036-05-4 |
同义词 |
praseodymium dioxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















